Tert-butyl 6-bromoquinolin-2-ylcarbamate
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Description
Tert-butyl 6-bromoquinolin-2-ylcarbamate is a chemical compound with the CAS Number: 1312611-18-9 . It has a molecular weight of 323.19 and its IUPAC name is tert-butyl (6-bromoquinolin-2-yl)carbamate . It is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C14H15BrN2O2 . The InChI code is 1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-7-4-9-8-10(15)5-6-11(9)16-12/h4-8H,1-3H3,(H,16,17,18) .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 323.19 .Safety and Hazards
The safety information for Tert-butyl 6-bromoquinolin-2-ylcarbamate includes several hazard statements: H302, H315, H320, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which suggest measures to prevent exposure and advise on what to do if exposure occurs .
Mechanism of Action
Target of Action
The primary targets of Tert-butyl 6-bromoquinolin-2-ylcarbamate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is hypothesized that the bromoquinoline moiety in the compound may interact with certain proteins or enzymes, leading to changes in cellular functions .
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Properties
IUPAC Name |
tert-butyl N-(6-bromoquinolin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-7-4-9-8-10(15)5-6-11(9)16-12/h4-8H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAIMQTZPVJZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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